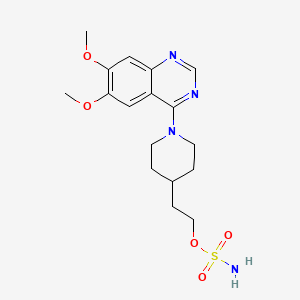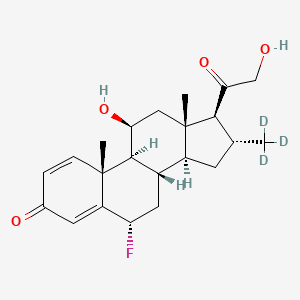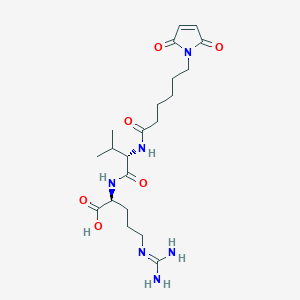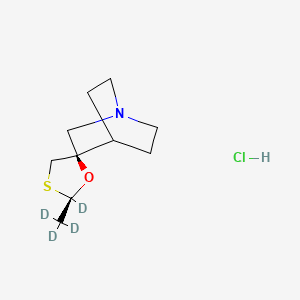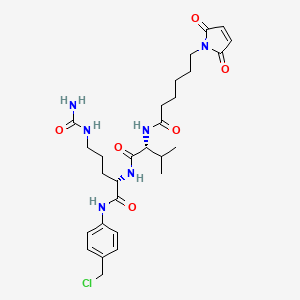
MC-Val-Cit-PAB Linker 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Val-Cit-PAB Linker 1 is a peptide linker molecule used in the synthesis of antibody-drug conjugates. It contains a maleimidocaproyl group that can be conjugated to an antibody and a p-aminobenzyl spacer that allows the peptide to be linked to active compounds, such as anticancer agents . This linker is designed to be cleavable by cathepsin enzymes, making it useful in targeted drug delivery systems, particularly in cancer therapeutics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB Linker 1 involves several steps:
Formation of the Maleimidocaproyl Group: This step involves the reaction of maleic anhydride with caprolactam to form maleimidocaproyl.
Attachment of Valine and Citrulline: Valine and citrulline are sequentially attached to the maleimidocaproyl group through peptide bond formation.
Incorporation of p-Aminobenzyl Spacer: The p-aminobenzyl spacer is then attached to the citrulline residue.
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the efficient and scalable production of the linker. The process involves the stepwise addition of amino acids to a growing peptide chain, followed by purification and characterization of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
MC-Val-Cit-PAB Linker 1 undergoes several types of chemical reactions:
Cleavage by Cathepsin Enzymes: The linker is cleavable by cathepsin B and related enzymes in tumor lysosomes.
Common Reagents and Conditions
Cathepsin B: Used for enzymatic cleavage of the linker.
Acidic Conditions: Employed for hydrolysis of peptide bonds.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
MC-Val-Cit-PAB Linker 1 has several scientific research applications:
Cancer Therapeutics: It is widely used in the development of antibody-drug conjugates for targeted cancer therapy.
Drug Delivery Systems: The linker is employed in the design of drug delivery systems that require controlled release of therapeutic agents.
Wirkmechanismus
The mechanism of action of MC-Val-Cit-PAB Linker 1 involves the following steps:
Conjugation to Antibody: The maleimidocaproyl group of the linker is conjugated to an antibody.
Targeted Delivery: The antibody-drug conjugate binds to specific antigens on the surface of target cells.
Internalization and Cleavage: Upon internalization, the linker is cleaved by cathepsin enzymes within the lysosomes of the target cells.
Release of Active Drug: The cleavage of the linker releases the active drug, which exerts its cytotoxic effects on the target cells.
Vergleich Mit ähnlichen Verbindungen
MC-Val-Cit-PAB Linker 1 is unique in its design and functionality. Similar compounds include:
MC-Val-Cit-PAB-MMAE: This linker is used in the conjugation of monomethyl auristatin E to antibodies, demonstrating potent antitumor activity.
MC-Val-Cit-PAB-PNP: Another variant used for the synthesis of antibody-drug conjugates, featuring a p-nitrophenol group.
This compound stands out due to its bifunctional nature, allowing for precise bioconjugation and controlled drug release, making it a valuable tool in targeted cancer therapy .
Eigenschaften
Molekularformel |
C28H39ClN6O6 |
|---|---|
Molekulargewicht |
591.1 g/mol |
IUPAC-Name |
N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25+/m0/s1 |
InChI-Schlüssel |
TUMQZNBKSWFFAZ-SQJMNOBHSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


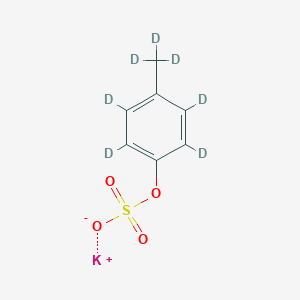
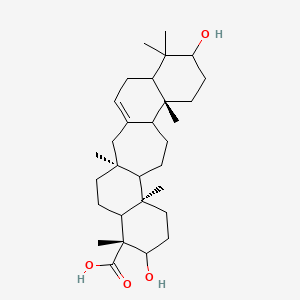

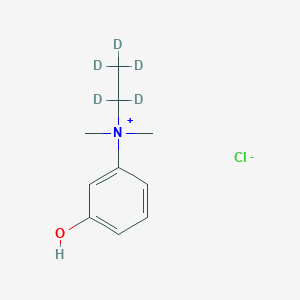
![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)


